molecular formula C7H11NOS B6148324 4-(isothiocyanatomethyl)oxane CAS No. 1339649-62-5

4-(isothiocyanatomethyl)oxane

Cat. No.: B6148324
CAS No.: 1339649-62-5
M. Wt: 157.2
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Description

4-(isothiocyanatomethyl)oxane is a chemical compound with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol It is characterized by the presence of an isothiocyanate group attached to a methyl group on an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isothiocyanatomethyl)oxane typically involves the reaction of an appropriate oxane derivative with an isothiocyanate precursor. One common method involves the reaction of an oxane derivative with carbon disulfide and triethylamine to form a dithiocarbamate intermediate, which is then decomposed using tosyl chloride to yield the desired isothiocyanate . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(isothiocyanatomethyl)oxane undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thioureas.

    Substitution: Thioureas or other substituted derivatives.

Scientific Research Applications

4-(isothiocyanatomethyl)oxane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(isothiocyanatomethyl)oxane involves the interaction of the isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can disrupt the function of enzymes and other proteins, contributing to its antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

4-(isothiocyanatomethyl)oxane can be compared with other isothiocyanate-containing compounds such as:

  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Phenyl ethyl isothiocyanate
  • Sulforaphane

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the oxane ring with the isothiocyanate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1339649-62-5

Molecular Formula

C7H11NOS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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